(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
The research conducted by El-Hashash et al. (2015) highlights the utility of related compounds, specifically 4-(4-bromophenyl)-4-oxobut-2-enoic acid, as a starting material in the preparation of novel heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds were synthesized through Aza–Michael addition reactions, leading to potential applications in antibacterial activities (El-Hashash et al., 2015).
Rearrangement Studies
Koval’skaya et al. (2004) focused on the Beckmann rearrangement of a similar structure, 4,6,6-trimethylbicyclo[3.1.1]heptan-2-one oxime. This study sheds light on transformations under acid catalysis conditions, revealing pathways for selective formation of novel compounds, which might inform further functionalization strategies of (E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid (Koval’skaya et al., 2004).
β-Lactamase Inhibitors Development
Research by Hunt and Zomaya (1982) on the synthesis of novel β-lactamase inhibitors from clavulanic acid illustrates the potential application of structurally similar compounds in the development of antimicrobial agents. Their work involved the preparation and chemical reactions of derivatives, highlighting the versatility of such compounds in medicinal chemistry (Hunt & Zomaya, 1982).
Aminohydroxylations for Stereoselective Synthesis
Allemann and Vogel (1991) demonstrated the highly stereoselective aminohydroxylations of exo-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate. This process yields protected forms of compounds with significant implications for the synthesis of complex molecules, pointing towards applications in creating stereoselective building blocks (Allemann & Vogel, 1991).
Mechanism of Action
Target of action
The compound “(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid” belongs to the family of compounds known as azabicycloheptanes . These compounds are often used in the synthesis of tropane alkaloids , which are known to interact with various targets in the body, including neurotransmitter receptors.
Properties
IUPAC Name |
(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-2-17-12-8-5-9(12)7-13(6-8)10(14)3-4-11(15)16/h3-4,8-9,12H,2,5-7H2,1H3,(H,15,16)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJJKDBASCMYKK-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1C2CC1CN(C2)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.